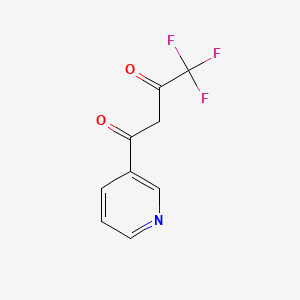

1,3-Butanedione, 4,4,4-trifluoro-1-(3-pyridinyl)-

Description

The exact mass of the compound 1,3-Butanedione, 4,4,4-trifluoro-1-(3-pyridinyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42763. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Butanedione, 4,4,4-trifluoro-1-(3-pyridinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Butanedione, 4,4,4-trifluoro-1-(3-pyridinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,4-trifluoro-1-pyridin-3-ylbutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c10-9(11,12)8(15)4-7(14)6-2-1-3-13-5-6/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVYPMBHALRMDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060391 | |

| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582-73-0 | |

| Record name | 4,4,4-Trifluoro-1-(3-pyridinyl)-1,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=582-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,4-Trifluoro-1-(3-pyridinyl)-1,3-butanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 582-73-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42763 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(3-pyridinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 582-73-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4,4-Trifluoro-1-(3-pyridinyl)-1,3-butanedione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V52H5E9E5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 4,4,4-trifluoro-1-(3-pyridinyl)-1,3-butanedione

The synthesis of 4,4,4-trifluoro-1-(3-pyridinyl)-1,3-butanedione via a crossed Claisen condensation of 3-acetylpyridine and ethyl trifluoroacetate is a robust, efficient, and reliable method. The reaction's success hinges on the careful selection of a strong base and an aprotic solvent, with the thermodynamic stability of the final product enolate serving as the key driving force. This technical guide provides the foundational knowledge and a detailed protocol to empower researchers in synthesizing this valuable trifluoromethylated building block, paving the way for innovations in drug discovery and materials science. [2][3]

References

-

Yang, D., Zhou, Y., Xue, N., & Qu, J. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C–C Bond-Cleavage Reaction. The Journal of Organic Chemistry, 78(8), 4171–4176. [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]

-

Yang, D., Zhou, Y., Xue, N., & Qu, J. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C–C Bond-Cleavage Reaction. American Chemical Society. [Link]

-

NROChemistry. (n.d.). Claisen Condensation: Mechanism & Examples. [Link]

-

Organic Chemistry Portal. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. [Link]

-

Kumar, V., & Singh, P. P. (2024). Trifluoromethyl-β-dicarbonyls as Versatile Synthons in Synthesis of Heterocycles. Chemistry, 30(11), e202303599. [Link]

-

Request PDF. (n.d.). Trifluoromethyl‐β‐dicarbonyls as Versatile Synthons in Synthesis of Heterocycles. ResearchGate. [Link]

-

Yang, D., Zhou, Y., Xue, N., & Qu, J. (2013). Synthesis of trifluoromethyl ketones via tandem Claisen condensation and retro-Claisen C-C bond-cleavage reaction. The Journal of Organic Chemistry, 78(8), 4171-4176. [Link]

-

Sykes, A., Tatlow, J. C., & Thomas, C. R. (n.d.). The Sodium-Promoted Claisen Ester Condensations of Ethyl Perfluoroalkanecarboxylates. ElectronicsAndBooks. [Link]

-

Henan Alfa Chemical Co., Ltd. (n.d.). cas:582-73-0 | 4,4,4-trifluoro-1-pyridin-3-ylbutane-1,3-dione. [Link]

-

Wikipedia. (n.d.). Claisen condensation. [Link]

-

PubChem. (n.d.). 1,3-Butanedione, 4,4,4-trifluoro-1-(3-pyridinyl)-. [Link]

-

Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. [Link]

-

Boyarskaya, I. A., et al. (2022). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. PubMed Central. [Link]

-

Wikipedia. (n.d.). Ethyl trifluoroacetate. [Link]

- Google Patents. (n.d.). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione.

-

DiCesare, J. C., & Corcoran, M. (2010). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. ResearchGate. [Link]

-

Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Costa, M., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring Applications of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione in Organic Chemistry. [Link]

-

NIST WebBook. (n.d.). 1,3-Butanedione, 4,4,4-trifluoro-1-phenyl-. [Link]

-

PubChem. (n.d.). 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of Ethyl Trifluoroacetate in Chemical Synthesis. [Link]

-

ResearchGate. (2025). Ethyl trifluoroacetate formation as a means to recover trifluoroacetic acid from dilute aqueous mixture: reaction, separation and purification. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Trifluoromethyl-β-dicarbonyls as Versatile Synthons in Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Claisen condensation - Wikipedia [en.wikipedia.org]

- 6. Claisen Condensation [organic-chemistry.org]

- 7. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. 4,4,4-Trifluoro-1-(pyridine-4-yl)butane-1,3-dione synthesis - chemicalbook [chemicalbook.com]

- 9. 4,4,4-TRIFLUORO-1-(PYRIDIN-2-YL)BUTANE-1,3-DIONE synthesis - chemicalbook [chemicalbook.com]

- 10. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]

- 11. 1,3-Butanedione, 4,4,4-trifluoro-1-(3-pyridinyl)- | C9H6F3NO2 | CID 68495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]

An In-Depth Technical Guide to the Physical Properties of 4,4,4-trifluoro-1-(3-pyridinyl)-1,3-butanedione

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 4,4,4-trifluoro-1-(3-pyridinyl)-1,3-butanedione, a fluorinated β-diketone of significant interest in medicinal chemistry and materials science. While experimental data for this specific isomer remains limited in publicly accessible literature, this document synthesizes available information, draws logical inferences from structurally similar analogs, and presents detailed, field-proven methodologies for its synthesis and physical characterization. The causality behind each experimental protocol is thoroughly explained to provide a robust framework for researchers. This guide is structured to offer both a theoretical understanding of the compound's expected properties and a practical guide to its empirical investigation.

Introduction and Molecular Overview

4,4,4-trifluoro-1-(3-pyridinyl)-1,3-butanedione belongs to the class of β-diketones, compounds characterized by two carbonyl groups separated by a methylene group. The presence of a trifluoromethyl group (-CF3) and a pyridine ring imparts unique electronic properties, influencing its reactivity, coordination chemistry, and potential biological activity. The trifluoromethyl group is a strong electron-withdrawing group, which enhances the acidity of the methylene protons and influences the keto-enol tautomerism. The pyridine moiety, a basic heterocycle, introduces a site for protonation and potential hydrogen bonding, which can affect its solubility and crystal packing.

A thorough understanding of the physical properties of this molecule is paramount for its application in drug design, where factors like solubility and pKa govern bioavailability, and in materials science, where properties like melting and boiling points are critical for processing and stability.

Chemical Structure and Identification

The foundational step in characterizing any compound is confirming its structure and identity.

| Identifier | Value | Source |

| IUPAC Name | 4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione | |

| CAS Number | 582-73-0 | |

| Molecular Formula | C₉H₆F₃NO₂ | |

| Molecular Weight | 217.14 g/mol | |

| SMILES | C1=CC(=CN=C1)C(=O)CC(=O)C(F)(F)F | |

| InChIKey | MXVYPMBHALRMDU-UHFFFAOYSA-N |

digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];// Define nodes for atoms N1 [label="N", pos="0,0!"]; C1 [label="C", pos="1.2,-0.7!"]; C2 [label="C", pos="2.4,-0.7!"]; C3 [label="C", pos="3.0,0.5!"]; C4 [label="C", pos="1.8,1.2!"]; C5 [label="C", pos="0.6,1.2!"]; C6 [label="C", pos="4.4,0.5!"]; O1 [label="O", pos="5.0,1.5!"]; C7 [label="C", pos="5.2,-0.7!"]; C8 [label="C", pos="6.6,-0.7!"]; O2 [label="O", pos="7.2,0.3!"]; C9 [label="C", pos="7.4,-1.9!"]; F1 [label="F", pos="6.8,-3.0!"]; F2 [label="F", pos="8.6,-1.9!"]; F3 [label="F", pos="7.4,-0.7!"]; H1[label="H", pos="1.2,-1.7!"]; H2[label="H", pos="3.0,-1.7!"]; H3[label="H", pos="1.8,2.2!"]; H4[label="H", pos="-0.3,1.2!"]; H5[label="H", pos="5.2,-1.7!"]; H6[label="H", pos="5.2, -1.7!"];

// Define bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C3 -- C6; C6 -- O1 [style=double]; C6 -- C7; C7 -- C8; C8 -- O2 [style=double]; C8 -- C9; C9 -- F1; C9 -- F2; C9 -- F3; C1 -- H1; C2 -- H2; C4 -- H4; C5 -- H4; C7 -- H5; C7 -- H6;

// Aromatic ring indication node [shape=none, label=""]; dummy [pos="1.8,0!"]; dummy -- C1 [style=invis]; dummy -- C2 [style=invis]; dummy -- C3 [style=invis]; dummy -- C4 [style=invis]; dummy -- C5 [style=invis]; dummy -- N1 [style=invis]; }

Caption: Chemical structure of 4,4,4-trifluoro-1-(3-pyridinyl)-1,3-butanedione.

Synthesis via Claisen Condensation

The most common and effective method for synthesizing β-diketones is the Claisen condensation.[1][2] This reaction involves the condensation of a ketone with an ester in the presence of a strong base. For the synthesis of the title compound, 3-acetylpyridine would serve as the ketone and an ethyl trifluoroacetate as the ester.

Proposed Synthetic Workflow

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 4,4,4-trifluoro-1-(3-pyridinyl)-1,3-butanedione

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4,4,4-trifluoro-1-(3-pyridinyl)-1,3-butanedione. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of complex organic molecules. This document delves into the intricacies of the compound's tautomeric equilibrium, predicted spectral features, and the experimental considerations necessary for acquiring a high-quality spectrum.

Introduction: The Significance of Structural Analysis

4,4,4-trifluoro-1-(3-pyridinyl)-1,3-butanedione is a β-diketone derivative of significant interest in medicinal chemistry and materials science due to the unique properties conferred by its trifluoromethyl and pyridinyl moieties. Accurate structural characterization is paramount for understanding its reactivity, biological activity, and potential applications. ¹H NMR spectroscopy stands as a primary and indispensable tool for this purpose, offering detailed insights into the molecular structure and the dynamic processes it undergoes in solution.

A key feature of 1,3-dicarbonyl compounds is their existence as a mixture of keto and enol tautomers in solution.[1][2][3] The position of this equilibrium is highly sensitive to factors such as the solvent, temperature, and the electronic nature of the substituents.[4] The presence of the electron-withdrawing trifluoromethyl group and the heterocyclic pyridinyl ring in the target molecule makes the study of its tautomerism particularly compelling.

The Keto-Enol Tautomerism

In solution, 4,4,4-trifluoro-1-(3-pyridinyl)-1,3-butanedione exists in a dynamic equilibrium between its keto and enol forms. The enol form is stabilized by the formation of a strong intramolecular hydrogen bond, creating a six-membered ring.[5][6] The equilibrium is slow on the NMR timescale, allowing for the observation of distinct signals for both tautomers.[1]

The ratio of the keto to enol form is significantly influenced by the polarity of the solvent.[7][8] In nonpolar solvents, the intramolecularly hydrogen-bonded enol form tends to be favored. Conversely, polar solvents can solvate the keto form more effectively, potentially shifting the equilibrium towards the keto tautomer.[1]

Caption: Keto-enol tautomerism of the title compound.

Predicted ¹H NMR Spectrum Analysis

A detailed prediction of the ¹H NMR spectrum requires separate consideration of the signals arising from both the keto and enol tautomers. The chemical shifts are influenced by the electronic environment of the protons, while the splitting patterns (multiplicities) are determined by the number of neighboring, non-equivalent protons (n+1 rule). Coupling constants (J-values) provide valuable information about the connectivity and stereochemistry of the molecule.[9]

Signals of the Keto Tautomer

The keto form of 4,4,4-trifluoro-1-(3-pyridinyl)-1,3-butanedione would exhibit a set of signals corresponding to the methylene protons and the protons of the pyridinyl ring.

-

Methylene Protons (-CH₂-) : These two protons are situated between two carbonyl groups. They are expected to appear as a singlet in the region of δ 4.0-4.5 ppm . The strong deshielding effect of the adjacent carbonyls and the trifluoromethyl group contributes to this downfield shift.

-

Pyridinyl Protons : The four protons on the 3-substituted pyridine ring will present a complex splitting pattern.

-

H-2 : This proton, being ortho to the nitrogen and adjacent to the substituent, will be the most deshielded, likely appearing as a doublet or doublet of doublets around δ 9.0-9.2 ppm .

-

H-6 : This proton, also ortho to the nitrogen, will be deshielded and is expected to appear as a doublet of doublets in the range of δ 8.7-8.9 ppm .

-

H-4 : The proton para to the nitrogen and meta to the substituent will likely resonate as a doublet of triplets or a complex multiplet around δ 8.0-8.2 ppm .

-

H-5 : This proton, meta to the nitrogen and ortho to the substituent, is expected to be the most upfield of the pyridinyl protons, appearing as a doublet of doublets or a triplet of doublets around δ 7.4-7.6 ppm .

-

Signals of the Enol Tautomer

The enol tautomer will display a distinct set of signals due to the presence of a vinyl proton and an enolic hydroxyl proton.

-

Enolic Hydroxyl Proton (-OH) : This proton is involved in a strong intramolecular hydrogen bond, leading to a significant downfield shift. It is expected to appear as a broad singlet in the region of δ 12.0-16.0 ppm . The exact chemical shift is highly dependent on the solvent and concentration.

-

Vinyl Proton (=CH-) : The proton on the carbon-carbon double bond is expected to resonate as a singlet around δ 6.5-7.0 ppm . Its chemical shift is influenced by the adjacent carbonyl and trifluoromethyl groups.

-

Pyridinyl Protons : The chemical shifts of the pyridinyl protons in the enol form will be slightly different from those in the keto form due to the change in the electronic nature of the substituent. The predicted shifts are generally similar to the keto form but may be shifted slightly upfield or downfield depending on the specific electronic effects of the enone system.

Summary of Predicted Chemical Shifts and Multiplicities

| Proton | Predicted Chemical Shift (δ, ppm) - Keto Form | Predicted Multiplicity - Keto Form | Predicted Chemical Shift (δ, ppm) - Enol Form | Predicted Multiplicity - Enol Form |

| -CH₂- | 4.0 - 4.5 | s | - | - |

| Py-H2 | 9.0 - 9.2 | dd | 8.9 - 9.1 | dd |

| Py-H6 | 8.7 - 8.9 | dd | 8.6 - 8.8 | dd |

| Py-H4 | 8.0 - 8.2 | ddd | 7.9 - 8.1 | ddd |

| Py-H5 | 7.4 - 7.6 | dd | 7.3 - 7.5 | dd |

| =CH- | - | - | 6.5 - 7.0 | s |

| -OH | - | - | 12.0 - 16.0 | br s |

s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad, dd = doublet of doublets, ddd = doublet of doublet of doublets

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality, interpretable ¹H NMR spectrum, the following experimental protocol is recommended:

-

Sample Preparation :

-

Accurately weigh approximately 5-10 mg of 4,4,4-trifluoro-1-(3-pyridinyl)-1,3-butanedione.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it will influence the keto-enol equilibrium.[2][3]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

Instrument Setup :

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Spectral Width : Set a spectral width that encompasses all expected proton signals (e.g., -2 to 16 ppm).

-

Acquisition Time (AQ) : A longer acquisition time (e.g., 2-4 seconds) will improve digital resolution.

-

Relaxation Delay (D1) : Use a relaxation delay of at least 5 times the longest T₁ of the protons of interest (typically 1-5 seconds) to ensure accurate integration.

-

Number of Scans (NS) : Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing :

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal at δ 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance. This is crucial for determining the keto-enol ratio.

-

Analyze the multiplicities and coupling constants to confirm the assignments.

-

Sources

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. researchgate.net [researchgate.net]

- 3. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. cores.research.asu.edu [cores.research.asu.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. "Determination of Solvent Effects on Keto-Enol Equilibria of 1,3-Dicarb" by Gilbert Cook and Paul M. Feltman [scholar.valpo.edu]

- 9. J-coupling - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Crystal Structure of 4,4,4-trifluoro-1-(3-pyridinyl)-1,3-butanedione

This guide provides a comprehensive technical overview of 4,4,4-trifluoro-1-(3-pyridinyl)-1,3-butanedione, with a focus on its structural elucidation. It is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in fluorinated β-diketones and their applications.

Introduction

4,4,4-trifluoro-1-(3-pyridinyl)-1,3-butanedione is a heterocyclic β-diketone of significant interest in medicinal chemistry and materials science. The presence of a trifluoromethyl group (-CF3) and a pyridine ring within the same molecule imparts unique physicochemical properties. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to biological targets, while the pyridine moiety can participate in hydrogen bonding and metal coordination, and serve as a key pharmacophore.[1][2]

Despite its potential, as of the latest literature review, a definitive, publicly available single-crystal X-ray diffraction study determining the precise solid-state structure of 4,4,4-trifluoro-1-(3-pyridinyl)-1,3-butanedione has not been reported. The Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, does not contain an entry for this specific compound.[3][4][5][6]

This guide, therefore, will provide a comprehensive overview of the compound's synthesis, its key chemical characteristics, and a detailed, field-proven methodology for determining its crystal structure via single-crystal X-ray diffraction (SCXRD). The discussion on the crystal structure will be based on the well-understood principles of keto-enol tautomerism prevalent in β-diketones and data from analogous compounds.

Physicochemical Properties

A summary of the known physicochemical properties of 4,4,4-trifluoro-1-(3-pyridinyl)-1,3-butanedione is presented in the table below, based on available data.[7]

| Property | Value | Source |

| Molecular Formula | C₉H₆F₃NO₂ | PubChem[7] |

| Molecular Weight | 217.14 g/mol | PubChem[7] |

| IUPAC Name | 4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione | PubChem[7] |

| CAS Number | 582-73-0 | PubChem[7] |

Synthesis of 4,4,4-trifluoro-1-(3-pyridinyl)-1,3-butanedione

The synthesis of 4,4,4-trifluoro-1-(3-pyridinyl)-1,3-butanedione can be reliably achieved through a Claisen condensation reaction.[8][9] This is a fundamental carbon-carbon bond-forming reaction that condenses an ester with a ketone in the presence of a strong base. For the synthesis of the title compound, 3-acetylpyridine would serve as the ketone and an ethyl trifluoroacetate as the ester.

Proposed Synthetic Protocol:

This protocol is adapted from established procedures for the synthesis of isomeric pyridyl trifluoromethyl β-diketones.

Step 1: Reaction Setup

-

To a solution of sodium methoxide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 3-acetylpyridine (1.0 equivalent).

-

Stir the mixture at room temperature for 15-20 minutes.

Step 2: Claisen Condensation

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add ethyl trifluoroacetate (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 4,4,4-trifluoro-1-(3-pyridinyl)-1,3-butanedione.

Caption: Synthetic workflow for 4,4,4-trifluoro-1-(3-pyridinyl)-1,3-butanedione.

Keto-Enol Tautomerism: A Cornerstone of the Crystal Structure

β-Diketones, including 4,4,4-trifluoro-1-(3-pyridinyl)-1,3-butanedione, exist as an equilibrium mixture of keto and enol tautomers.[10][11][12] In the solid state, one tautomer typically predominates. The enol form is often stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a six-membered pseudo-ring.

The presence of the highly electronegative trifluoromethyl group is known to influence the keto-enol equilibrium.[10][11][12] It generally favors the enol form where the double bond is conjugated with the pyridyl ring, as this extended conjugation provides additional stability.

Caption: Keto-enol tautomerism in 4,4,4-trifluoro-1-(3-pyridinyl)-1,3-butanedione.

Determination of the Crystal Structure by Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the definitive analytical technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[13][14] It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol for SCXRD Analysis:

Step 1: Crystal Growth

-

Dissolve the purified 4,4,4-trifluoro-1-(3-pyridinyl)-1,3-butanedione in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetone, or a mixture with water).

-

Employ a slow evaporation technique at room temperature in a loosely covered vial to allow for the gradual growth of single crystals.

-

Alternatively, vapor diffusion or slow cooling of a saturated solution can be used to obtain high-quality crystals.

Step 2: Crystal Selection and Mounting

-

Under a microscope, select a single crystal with well-defined faces and no visible defects.

-

Mount the selected crystal on a goniometer head using a suitable cryo-protectant oil.

Step 3: Data Collection

-

Place the mounted crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

-

Perform a series of diffraction experiments, rotating the crystal through a range of angles to collect a complete dataset of diffraction intensities.

Step 4: Structure Solution and Refinement

-

Process the collected data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters, and to determine bond lengths and angles.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Hypothetical Crystal Structure and Intermolecular Interactions

Based on the principles of keto-enol tautomerism and the structures of similar compounds, it is highly probable that 4,4,4-trifluoro-1-(3-pyridinyl)-1,3-butanedione crystallizes in its enol form. The crystal packing is likely to be influenced by a combination of intermolecular interactions, including:

-

Hydrogen Bonding: The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor, which could lead to the formation of intermolecular hydrogen bonds with the enolic proton of a neighboring molecule, resulting in chains or dimeric structures.

-

π-π Stacking: The pyridyl rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal lattice.

-

Fluorine Interactions: The highly electronegative fluorine atoms of the trifluoromethyl group can participate in weak C-H···F or F···F interactions.

Applications in Drug Development and Materials Science

The unique structural features of 4,4,4-trifluoro-1-(3-pyridinyl)-1,3-butanedione make it a valuable building block in several areas:

-

Medicinal Chemistry: The trifluoromethyl group can enhance the pharmacological properties of drug candidates.[1][2] The pyridine ring is a common motif in many approved drugs. This compound can serve as a precursor for the synthesis of novel bioactive molecules, including enzyme inhibitors and receptor ligands.

-

Coordination Chemistry and Materials Science: As a β-diketone, it is an excellent chelating agent for a wide range of metal ions. The resulting metal complexes can have applications in catalysis, as luminescent materials, or as magnetic materials.

Conclusion

While the definitive crystal structure of 4,4,4-trifluoro-1-(3-pyridinyl)-1,3-butanedione remains to be experimentally determined and published, this guide provides a robust framework for its synthesis and structural elucidation. The anticipated prevalence of the enol tautomer in the solid state, stabilized by intramolecular hydrogen bonding and influenced by the trifluoromethyl group, offers a strong starting point for crystallographic studies. The detailed protocols provided herein are designed to empower researchers to successfully synthesize, crystallize, and analyze this promising compound, thereby unlocking its full potential in drug discovery and materials science. The determination of its precise crystal structure will be a valuable contribution to the field of structural chemistry.

References

-

Sloop, J. C. (2006). Keto-enol and enol-enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry. [Link]

-

ResearchGate. (2020). (PDF) Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. [Link]

-

PubChem. 1,3-Butanedione, 4,4,4-trifluoro-1-(3-pyridinyl)-. [Link]

-

ResearchGate. Keto-enol tautomerism of the fluorinated diketones (R = -CH 3 for TFP, R...). [Link]

-

Title of a relevant paper on theoretical studies of tautomerism.[Link]

-

PubChem. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. [Link]

-

PubChem. 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione. [Link]

-

Organic Chemistry Portal. Claisen Condensation. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4,4,4-Trifluoro-1-phenyl-1,3-butanedione in Modern Chemical Synthesis. [Link]

-

MatDaCs. Cambridge Structure Database (CSD). [Link]

-

Re3data.org. Cambridge Structural Database. [Link]

-

ResearchGate. (PDF) The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. [Link]

-

CCDC. The Largest Curated Crystal Structure Database. [Link]

-

Chemical Database Service. Cambridge Structural Database System. [Link]

-

New Journal of Chemistry. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations. [Link]

-

Journal of Pharmacy and Bioallied Sciences. Fluorine in drug discovery: Role, design and case studies. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring Applications of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione in Organic Chemistry. [Link]

-

SERC Carleton. Single-crystal X-ray Diffraction. [Link]

-

PubMed. The Cambridge Structural Database. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

-

Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

-

Organic Chemistry Portal. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. [Link]

-

MDPI. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. [Link]

-

YouTube. What is Single Crystal X-ray Diffraction?. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Organic Syntheses. 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. [Link]

-

Pulstec USA. The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. [Link]

-

Crystals. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.mext.go.jp]

- 4. Cambridge Structural Database | re3data.org [re3data.org]

- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 6. The Cambridge Structural Database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,3-Butanedione, 4,4,4-trifluoro-1-(3-pyridinyl)- | C9H6F3NO2 | CID 68495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Claisen Condensation [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Keto-enol and enol-enol tautomerism in trifluoromethyl-β-diketones (2006) | Joseph C. Sloop | 78 Citations [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 14. pulstec.net [pulstec.net]

An In-Depth Technical Guide to the Reactivity of 3-Pyridinyl-β-Diketones in Organic Reactions

Foreword: Beyond the Scaffold, A Gateway to Molecular Complexity

To the practicing chemist, the 3-pyridinyl-β-diketone is more than a mere collection of atoms; it is a molecular nexus, a hub of reactivity poised for strategic transformation. The juxtaposition of the electron-withdrawing pyridine ring and the versatile 1,3-dicarbonyl system creates a unique electronic landscape, bestowing upon this scaffold a rich and tunable chemical personality. This guide eschews a simple cataloging of reactions. Instead, it aims to provide a deeper, mechanistic understanding of why these molecules react as they do. We will explore the causality behind their synthesis, the nuanced dance of their tautomeric forms, and their utility as foundational building blocks for complex heterocyclic systems and novel coordination complexes. For researchers in materials science and drug discovery, mastering the reactivity of this core is not just an academic exercise—it is a critical step toward rational design and innovation.

The Genesis: Synthesis of 3-Pyridinyl-β-Diketones

The most robust and widely adopted method for constructing the 3-pyridinyl-β-diketone framework is the Claisen condensation .[1][2][3] This cornerstone reaction involves the base-mediated acylation of a ketone enolate by an ester. In our context, this typically involves the reaction of a 3-acetylpyridine with an appropriate ester or, conversely, a methyl ketone with an ethyl nicotinate derivative.

The causality of this reaction hinges on the generation of a stabilized enolate from the ketone component. A strong, non-nucleophilic base (e.g., sodium hydride, sodium ethoxide, or lithium diisopropylamide) is required to deprotonate the α-carbon of the ketone, creating the key nucleophile.[1][2] This enolate then attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and expulsion of the alkoxide leaving group yields the β-diketone. The reaction is often driven to completion by the deprotonation of the newly formed β-diketone, which is significantly more acidic than the starting ketone, forming a stable enolate salt.

Experimental Protocol: Synthesis of 1-Phenyl-3-(pyridin-3-yl)propane-1,3-dione

This protocol is a self-validating system for the synthesis of a representative 3-pyridinyl-β-diketone, adapted from established procedures.[4]

-

System Preparation: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

-

Reagent Charging: Sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) is carefully washed with dry hexane (3 x 10 mL) to remove the oil and then suspended in 50 mL of dry toluene.

-

Enolate Formation: To the stirred suspension, a solution of acetophenone (1.0 equivalent) in 20 mL of dry toluene is added dropwise at room temperature. The mixture is then heated to 80 °C for 1 hour to ensure complete enolate formation, evidenced by the cessation of hydrogen gas evolution.

-

Acylation: A solution of ethyl nicotinate (1.1 equivalents) in 20 mL of dry toluene is added dropwise to the reaction mixture at 80 °C. The reaction is maintained at this temperature and stirred for 4-6 hours, monitoring progress by TLC.

-

Quenching and Workup: After cooling to room temperature, the reaction is carefully quenched by the slow addition of 10% aqueous HCl until the pH is ~5-6. This protonates the diketonate salt, causing the product to precipitate.

-

Isolation and Purification: The resulting solid is collected by vacuum filtration, washed with cold water and a small amount of cold diethyl ether. The crude product is then recrystallized from ethanol to yield pure 1-phenyl-3-(pyridin-3-yl)propane-1,3-dione as a crystalline solid.

The Duality Within: Keto-Enol Tautomerism

A defining characteristic of all β-diketones is their existence as a dynamic equilibrium between the diketo form and a more stable enol tautomer.[5][6] For an asymmetric molecule like a 3-pyridinyl-β-diketone, two distinct enol forms are possible, though one typically predominates.[7]

The stability of the enol form is attributed to two key factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating an extended π-system that delocalizes electron density.

-

Intramolecular Hydrogen Bonding: A strong, six-membered quasi-aromatic ring is formed via a hydrogen bond between the enolic hydroxyl group and the oxygen of the adjacent carbonyl.[7]

The electron-withdrawing nature of the 3-pyridinyl substituent enhances the acidity of the central methylene protons, generally favoring the enolic form.[8] The precise position of the equilibrium is solvent-dependent, with non-polar solvents favoring the internally hydrogen-bonded enol form, while polar, protic solvents can disrupt this internal hydrogen bond and may slightly shift the equilibrium back towards the keto form.[6]

| Compound (R-CO-CH₂-CO-Py) | Solvent | % Enol | Reference |

| R = 3-pyridinyl | Aqueous | >99% | [8] |

| R = Phenyl | CCl₄ | ~96% | [6] |

| R = Methyl | D₂O | >80% | [6] |

Reactivity Profile: A Tale of Two functionalities

The reactivity of 3-pyridinyl-β-diketones is dominated by the 1,3-dicarbonyl unit, which can act as both a nucleophile (via its enolate) and a dielectrophile. This duality makes it an exceptionally powerful synthon for heterocyclic chemistry.

The Nucleophilic Character: Building Heterocycles via Condensation

The acidic protons of the central methylene group are readily removed by a base to form a highly stabilized enolate anion. This nucleophile is central to the construction of more complex molecular architectures, particularly five- and six-membered heterocycles.[1]

A prime example is the Knorr Pyrazole Synthesis , where the 1,3-dielectrophilic nature of the β-diketone is exploited by reaction with a dinucleophile, such as hydrazine or its derivatives.[3]

Experimental Protocol: Synthesis of 3-Phenyl-5-(pyridin-3-yl)-1H-pyrazole

-

Setup: In a 100 mL round-bottom flask, dissolve 1-phenyl-3-(pyridin-3-yl)propane-1,3-dione (1.0 equivalent) in 30 mL of glacial acetic acid.

-

Reagent Addition: Add hydrazine hydrate (1.2 equivalents) dropwise to the stirred solution at room temperature. An exotherm may be observed.

-

Reaction: Heat the mixture to reflux (approx. 118 °C) for 2 hours. Monitor the reaction by TLC until the starting diketone is consumed.

-

Isolation: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

-

Neutralization and Precipitation: Neutralize the solution by the slow addition of aqueous sodium hydroxide solution until pH 7-8. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure pyrazole product.

This same nucleophilic character is exploited in Knoevenagel-type condensations with aldehydes, often catalyzed by a base like piperidine, to form α,β-unsaturated dicarbonyl compounds, which are themselves valuable intermediates.[9]

The Chelating Character: Coordination with Metal Ions

The enolate form of 3-pyridinyl-β-diketones acts as a powerful bidentate, monoanionic ligand.[2][10] It readily coordinates with a vast array of metal ions to form highly stable six-membered chelate rings.[4][11] The presence of the pyridine nitrogen provides an additional, distinct coordination site, allowing these ligands to bridge multiple metal centers or form intricate supramolecular structures.[10][12]

This chelating ability is fundamental to their application in:

-

Homogeneous Catalysis: Metal complexes are used to catalyze a variety of organic transformations.[13]

-

Materials Science: They serve as precursors for Chemical Vapor Deposition (CVD) of metal oxides and are used in the design of luminescent materials and molecular magnets.[13]

-

Bioinorganic Chemistry: The ability to chelate essential metal ions is explored for therapeutic purposes, including antimicrobial and anticancer agents.[10][14]

Sources

- 1. ijpras.com [ijpras.com]

- 2. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Tautomerism of β-Diketones and β-Thioxoketones [mdpi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. scite.ai [scite.ai]

- 9. Three-Component Condensation of Pyridinium Ylides, β-Ketonitriles, and Aldehydes with Divergent Regioselectivity: Synthesis of 4,5-Dihydrofuran-3- and 2H-Pyran-5-carbonitriles [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Pyridyl-β-diketonates: Versatile ligands for generation of functional nanostructures | Semantic Scholar [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. Re-evaluation of cytotoxicity and iron chelation activity of three beta-diketones by semiempirical molecular orbital method - PubMed [pubmed.ncbi.nlm.nih.gov]

keto-enol tautomerism in trifluoromethyl β-diketones.

An In-Depth Technical Guide to Keto-Enol Tautomerism in Trifluoromethyl β-Diketones for Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethyl (CF₃) substituted β-diketones represent a unique class of organic compounds characterized by a pronounced shift in their keto-enol tautomeric equilibrium. The powerful electron-withdrawing nature of the CF₃ group significantly enhances the acidity of the α-protons and stabilizes the enol form through strong intramolecular hydrogen bonding and resonance. This guide provides a comprehensive technical overview of the principles governing this tautomerism, methodologies for its characterization, and its implications in medicinal chemistry and catalysis. We will delve into the structural nuances, the influence of solvents, and the thermodynamic landscape of this equilibrium, offering field-proven insights for professionals in drug development and chemical research.

Introduction: The Unique Nature of Trifluoromethyl β-Diketones

Keto-enol tautomerism, the chemical equilibrium between a keto and an enol form of a carbonyl compound, is a fundamental concept in organic chemistry.[1][2] For simple β-dicarbonyl compounds like acetylacetone, the equilibrium is dynamic, with significant populations of both tautomers. However, the introduction of a trifluoromethyl group dramatically alters this landscape. The CF₃ group, with its potent inductive electron-withdrawing effect, significantly increases the acidity of the α-hydrogens, making deprotonation to form the enolate intermediate more favorable.[3] This effect, combined with the stabilization of the resulting enol form through a strong intramolecular hydrogen bond, pushes the equilibrium overwhelmingly towards the enol tautomer.[4][5] In many cases, trifluoromethyl β-diketones exist almost exclusively in their enolic forms in nonpolar media.[4]

This pronounced stability of the enol form has profound implications for the reactivity, coordination chemistry, and biological activity of these molecules.[6][7] In drug design, the CF₃ group is a bioisostere for a methyl group but with drastically different electronic properties, impacting a molecule's lipophilicity, metabolic stability, and binding affinity.[7][8] Understanding the tautomeric behavior of trifluoromethyl β-diketones is therefore crucial for harnessing their potential in various scientific domains.

The Tautomeric Equilibrium: A Deeper Look

Unlike symmetrical β-diketones, unsymmetrical trifluoromethyl β-diketones can exist in equilibrium between the keto form and two distinct enol forms. This adds a layer of complexity to their study.[4][9]

Caption: Experimental workflow for NMR analysis of solvent effects.

Applications in Drug Development and Catalysis

The unique properties of trifluoromethyl β-diketones make them valuable scaffolds in several areas:

-

Medicinal Chemistry: The CF₃ group can enhance metabolic stability and binding affinity. [3][10]The enolic form of β-diketones can act as a hydrogen bond donor and acceptor, and their ability to chelate metal ions is relevant to their biological activity. [6]For example, copper(II) complexes of trifluoromethyl β-diketones have shown promising antibacterial and anticancer properties. [6]* Catalysis: Trifluoromethyl β-diketones are precursors to a wide range of metal complexes used in catalysis. [11]Their tunable electronic and steric properties allow for the fine-tuning of the catalyst's activity and selectivity.

-

Synthesis: These compounds are versatile building blocks in organic synthesis, for instance, in the preparation of various heterocyclic compounds. [12][13]

Conclusion and Future Outlook

The study of keto-enol tautomerism in trifluoromethyl β-diketones is a rich field with significant implications for both fundamental and applied chemistry. The strong preference for the enol form, driven by the powerful electron-withdrawing nature of the trifluoromethyl group, sets these compounds apart from their non-fluorinated analogs. A thorough understanding of the factors governing this equilibrium, facilitated by a multi-pronged spectroscopic approach, is paramount for the rational design of new drugs, catalysts, and functional materials. Future research will likely focus on leveraging computational methods to predict tautomeric preferences with greater accuracy and exploring the application of these unique compounds in emerging areas such as photoredox catalysis and materials science. [12][14]

References

-

Sloop, J. C., et al. (2020). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. ResearchGate. [Link]

-

El-Guesmi, N., et al. (2015). Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. RSC Advances. [Link]

-

Petz, W., et al. (2021). Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones. PMC. [Link]

-

Fiveable. (n.d.). Keto-enol tautomerism. Fiveable. [Link]

-

Khamidullina, L. A., et al. (2022). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. PubMed Central. [Link]

-

RSC Publishing. (n.d.). Spectroscopic study of keto–enol tautomerization in phenol derivatives. RSC Publishing. [Link]

-

Miyakawa, S., et al. (2011). Spectroscopic Evidence of Keto-enol Tautomerism in Deliquesced Malonic Acid Particles. OSTI.GOV. [Link]

-

Al-Hourani, B. J., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC. [Link]

-

Reid, J. C., & Calvin, M. (1950). Some New β-Diketones Containing the Trifluoromethyl Group. Journal of the American Chemical Society. [Link]

-

Al-Suhaimi, K. S., et al. (2020). Recent Developments in the Synthesis of β-Diketones. MDPI. [Link]

-

Benassi, R., et al. (2013). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. RSC Publishing. [Link]

-

Wu, D., & Cao, Z. (2004). Theoretical study on enol-keto tautomerism of α-fluorine-β- diketones. Journal of Fluorine Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Organic Chemistry Portal. [Link]

-

Antiñolo, A., et al. (2013). Keto-enol tautomerism of the fluorinated diketones (R = -CH 3 for TFP, R. ResearchGate. [Link]

-

Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. PMC. [Link]

-

Mabry, J. C., et al. (2005). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education. [Link]

-

Novak, P., et al. (2000). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. FULIR. [Link]

-

Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. MDPI. [Link]

-

Benassi, R., et al. (2013). Solvent effect on keto-enol tautomerism in a new β-diketone: A comparison between experimental data and different theoretical approaches. ResearchGate. [Link]

-

Bertolasi, V., et al. (2011). Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations. New Journal of Chemistry. [Link]

-

ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]

-

Utochnikova, V. V., et al. (2022). Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. PMC. [Link]

-

Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

-

Gilli, G., et al. (1989). Studies of intramolecular hydrogen bonds: protonation of keto and enol forms of β-diketones by hydrogen bromide in dibromodifluoromethane. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

-

Hansen, P. E., & Spanget-Larsen, J. (2023). Tautomerism of β-Diketones and β-Thioxoketones. MDPI. [Link]

-

Burdett, J. W., & Rogers, M. T. (1964). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry. [Link]

-

Chen, K., et al. (2021). Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. PMC. [Link]

-

Hansen, P. E., & Spanget-Larsen, J. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Encyclopedia.pub. [Link]

-

Lumbreras, M. A., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Würmel, J., & Simmie, J. M. (2022). Kinetics and Thermodynamics of Tautomerization Reactions of 1,1‐ and 1,2‐Ethenediols. International Journal of Chemical Kinetics. [Link]

-

Quantum Catalyst AI. (n.d.). The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. Quantum Catalyst AI. [Link]

-

Stilinović, V., & Kaitner, B. (2021). Tautomeric Equilibrium of an Asymmetric β-Diketone in Halogen-Bonded Cocrystals with Perfluorinated Iodobenzenes. MDPI. [Link]

-

ResearchGate. (n.d.). The dissociation constants pKa of investigated β- diketone derivatives... ResearchGate. [Link]

-

Iqbal, N., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Hansen, P. E., & Spanget-Larsen, J. (2023). Tautomerism of β-Diketones and β-Thioxoketones. ResearchGate. [Link]

-

Castro, R., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. jelsciences.com [jelsciences.com]

- 9. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Elucidation of 4,4,4-Trifluoro-1-(3-pyridinyl)butane-1,3-dione

This technical guide provides a comprehensive analysis of the spectroscopic data for 4,4,4-trifluoro-1-(3-pyridinyl)butane-1,3-dione. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and interpretation of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is on not only presenting the data but also on the scientific rationale behind the spectral features, grounded in the compound's unique chemical structure and the well-documented phenomenon of keto-enol tautomerism in β-diketones.

Introduction: The Structural Significance of a Fluorinated β-Diketone

4,4,4-Trifluoro-1-(3-pyridinyl)butane-1,3-dione belongs to the class of β-diketones, which are of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group (-CF₃) can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The pyridine ring, a common scaffold in pharmaceuticals, introduces a basic nitrogen atom, affecting solubility and potential coordination chemistry.

A crucial aspect of β-diketone chemistry is their existence as a mixture of keto and enol tautomers. The equilibrium between these forms is sensitive to the solvent and the nature of the substituents. In the case of trifluoromethyl-β-diketones, the strong electron-withdrawing nature of the -CF₃ group significantly favors the enol form, often to the exclusion of the keto form in solution.[1][2] This guide will interpret the spectroscopic data primarily in the context of the more stable enol tautomer.

Molecular Structure and Tautomerism

The structure of 4,4,4-trifluoro-1-(3-pyridinyl)butane-1,3-dione and its keto-enol tautomeric equilibrium are depicted below. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation.

Caption: Keto-enol tautomerism in 4,4,4-trifluoro-1-(3-pyridinyl)butane-1,3-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this molecule in solution. We will examine ¹H, ¹³C, and ¹⁹F NMR spectra. The data presented here are predicted based on established chemical shift principles and data from analogous compounds, reflecting the predominant enol tautomer.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number and environment of hydrogen atoms.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~14.0 - 15.0 | br s | 1H | Enolic -OH | The intramolecular hydrogen bond deshields this proton significantly, resulting in a downfield, broad signal. |

| ~9.2 (dd) | dd | 1H | Pyridyl H-2 | The proton ortho to the ring nitrogen and adjacent to the substituent. |

| ~8.8 (dd) | dd | 1H | Pyridyl H-6 | The other proton ortho to the ring nitrogen. |

| ~8.3 (ddd) | ddd | 1H | Pyridyl H-4 | The proton para to the substituent, coupled to H-2 and H-5. |

| ~7.5 (dd) | dd | 1H | Pyridyl H-5 | The proton meta to the substituent, coupled to H-4 and H-6. |

| ~6.5 (s) | s | 1H | Vinylic -CH= | The proton on the carbon between the two carbonyls in the enol form. |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrument: A 500 MHz NMR spectrometer.

-

Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Spectral width: -2 to 16 ppm

-

-

Processing: Fourier transform the raw data, phase correct, and baseline correct the spectrum. Calibrate the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the presence of fluorine, C-F coupling is expected.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~185 (q) | q | C=O (adjacent to CF₃) | The carbonyl carbon is coupled to the three fluorine atoms. |

| ~178 | s | C=O (adjacent to pyridyl) | The other carbonyl carbon in the enol form. |

| ~153 | s | Pyridyl C-2 | Carbon adjacent to nitrogen. |

| ~149 | s | Pyridyl C-6 | Carbon adjacent to nitrogen. |

| ~136 | s | Pyridyl C-4 | |

| ~130 | s | Pyridyl C-3 | Carbon attached to the diketone moiety. |

| ~124 | s | Pyridyl C-5 | |

| ~118 (q) | q | CF₃ | The trifluoromethyl carbon shows a strong quartet due to one-bond C-F coupling. |

| ~95 | s | Vinylic -CH= | The carbon between the two carbonyls is significantly shielded. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample as for ¹H NMR.

-

Instrument: A 125 MHz NMR spectrometer.

-

Parameters:

-

Experiment: Proton-decoupled ¹³C NMR.

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2.0 s

-

Spectral width: 0 to 200 ppm

-

-

Processing: Process similarly to the ¹H NMR spectrum, with calibration to the CDCl₃ triplet at 77.16 ppm.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a clear signal for the trifluoromethyl group.[3]

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -78 | s | -CF₃ | The chemical shift is typical for a trifluoromethyl group adjacent to a carbonyl.[4] The absence of coupling suggests the enol form where the vinylic proton is too far to show significant coupling. |

Experimental Protocol: ¹⁹F NMR Acquisition

-

Sample Preparation: Use the same sample as for ¹H NMR.

-

Instrument: A 470 MHz NMR spectrometer.

-

Parameters:

-

Experiment: Proton-decoupled ¹⁹F NMR.

-

Number of scans: 64

-

Relaxation delay: 1.5 s

-

Spectral width: -50 to -90 ppm

-

-

Processing: Process the data and reference the spectrum to an external standard like CFCl₃ (0 ppm) or an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. The spectrum is expected to be dominated by the enol tautomer.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-2700 | Broad | O-H stretch (enol) | The intramolecular hydrogen bond results in a very broad absorption at lower wavenumbers. |

| ~1640-1600 | Strong | C=O stretch | Conjugated carbonyl group in the enol tautomer. |

| ~1590-1570 | Strong | C=C stretch (enol) & Pyridyl ring | Overlapping stretches from the enol double bond and the pyridine ring. |

| ~1350-1150 | Very Strong | C-F stretches | The C-F bonds of the trifluoromethyl group give rise to very strong absorptions. |

Experimental Protocol: IR Spectrum Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Instrument: An FTIR spectrometer equipped with an ATR accessory.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 32

-

-

Processing: Collect a background spectrum of the clean ATR crystal and ratio it against the sample spectrum to obtain the absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Identity | Rationale |

| 217 | [M]⁺ | Molecular ion peak. The calculated molecular weight is 217.14.[5] |

| 148 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. |

| 120 | [M - CF₃ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - CF₃]⁺ fragment. |

| 78 | [C₅H₄N]⁺ | Pyridyl cation fragment. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation. |

Experimental Protocol: Mass Spectrum Acquisition (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Parameters:

-

Column: Standard non-polar column (e.g., DB-5ms).

-

Injection: Split injection.

-

Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 250°C) to ensure volatilization.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

References

- Sloop, J. C. (2006). Keto-enol and enol-enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry.

- Jackson, J. A. (Year not available). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press.

-

PubChem. (n.d.). 1,3-Butanedione, 4,4,4-trifluoro-1-(3-pyridinyl)-. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Ijres.org. (2022). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Retrieved from [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | C10H7F3O2 | CID 67589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-Butanedione, 4,4,4-trifluoro-1-(3-pyridinyl)- | C9H6F3NO2 | CID 68495 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4,4,4-trifluoro-1-(3-pyridinyl)-1,3-butanedione (CAS No. 582-73-0): Synthesis, Characterization, and Potential Applications in Drug Discovery

This technical guide provides an in-depth exploration of 4,4,4-trifluoro-1-(3-pyridinyl)-1,3-butanedione, a fluorinated β-diketone with significant potential in the fields of medicinal chemistry and drug development. This document will cover the compound's fundamental properties, a detailed synthesis protocol, and a discussion of its potential therapeutic applications based on the known bioactivities of related chemical structures.

Introduction and Compound Profile

4,4,4-trifluoro-1-(3-pyridinyl)-1,3-butanedione, registered under CAS number 582-73-0, is a heterocyclic compound featuring a pyridine ring, a trifluoromethyl group, and a β-diketone moiety.[1] The strategic incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates. The β-diketone functional group is a versatile pharmacophore known for its metal-chelating properties and its role as a key building block in the synthesis of various biologically active heterocyclic compounds.[2][3]

Table 1: Physicochemical Properties of 4,4,4-trifluoro-1-(3-pyridinyl)-1,3-butanedione [1]

| Property | Value |

| CAS Number | 582-73-0 |

| Molecular Formula | C₉H₆F₃NO₂ |

| Molecular Weight | 217.14 g/mol |

| IUPAC Name | 4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione |

| Appearance | (Predicted) White to off-white solid |

| Solubility | (Predicted) Soluble in polar organic solvents |

Synthesis and Characterization: A Validated Approach

The synthesis of 4,4,4-trifluoro-1-(3-pyridinyl)-1,3-butanedione is typically achieved through a Claisen condensation reaction.[4][5][6] This well-established method involves the reaction of a ketone with an ester in the presence of a strong base. For the synthesis of the title compound, 3-acetylpyridine serves as the ketone component and ethyl trifluoroacetate provides the trifluoromethyl-containing acyl group.

Causality of Experimental Choices

The choice of a strong base, such as sodium methoxide or sodium ethoxide, is critical to deprotonate the α-carbon of 3-acetylpyridine, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent loss of the ethoxide leaving group yields the desired β-diketone. The reaction is typically performed in an anhydrous polar aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, to ensure the stability of the base and the reactive intermediates.

Detailed Experimental Protocol: Synthesis of 4,4,4-trifluoro-1-(3-pyridinyl)-1,3-butanedione

Materials:

-

3-Acetylpyridine

-

Ethyl trifluoroacetate

-

Sodium methoxide (or sodium ethoxide)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium methoxide (1.1 equivalents) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 3-acetylpyridine (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium methoxide.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Add ethyl trifluoroacetate (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is approximately 6-7.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure 4,4,4-trifluoro-1-(3-pyridinyl)-1,3-butanedione.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the pyridine ring, the methylene group, and the trifluoromethyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the β-diketone moiety.

Potential Applications in Drug Development

While specific biological activity data for 4,4,4-trifluoro-1-(3-pyridinyl)-1,3-butanedione is limited in publicly accessible literature, the structural motifs present in the molecule suggest several promising avenues for its application in drug discovery. The following sections are based on the established roles of related chemical classes.

Rationale: The Pharmacological Significance of the Constituent Moieties

-

Trifluoromethyl Group: The inclusion of a CF₃ group can significantly improve a drug's metabolic stability by blocking sites of oxidation. It can also enhance membrane permeability and binding affinity due to its lipophilicity and strong electron-withdrawing nature.[7]

-

β-Diketone Moiety: This functional group is a known pharmacophore with a broad range of biological activities, including anticancer, anti-inflammatory, antioxidant, antibacterial, and antifungal properties.[8] Its ability to chelate metal ions is particularly relevant for inhibiting metalloenzymes.

-

Pyridine Ring: The pyridine scaffold is a common feature in many approved drugs and is known to participate in hydrogen bonding and π-π stacking interactions with biological targets.

Potential as Metallo-β-Lactamase Inhibitors